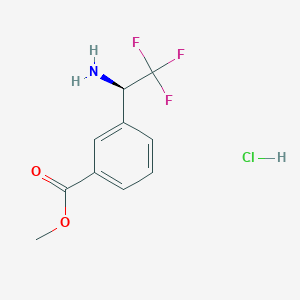![molecular formula C15H12F3NO2S B14049186 2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene is an organic compound with the molecular formula C14H10F3NO3S It is characterized by the presence of a trifluoromethylthio group attached to a benzene ring, which is further connected to a nitrotoluene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with 2-methyl-4-nitrophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethylthio)benzaldehyde: Similar in structure but lacks the nitro group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethylthio group.
3-(Trifluoromethylthio)nitrobenzene: Similar but with different substitution patterns on the benzene ring .
Uniqueness
The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical modifications and interactions .
Propiedades
Fórmula molecular |
C15H12F3NO2S |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene |
InChI |
InChI=1S/C15H12F3NO2S/c1-10-8-13(19(20)21)6-7-14(10)22-9-11-2-4-12(5-3-11)15(16,17)18/h2-8H,9H2,1H3 |
Clave InChI |
JUZFQIYOCUUVIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])SCC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


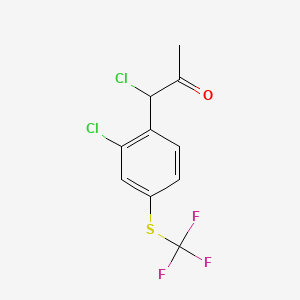
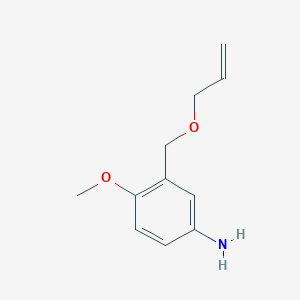


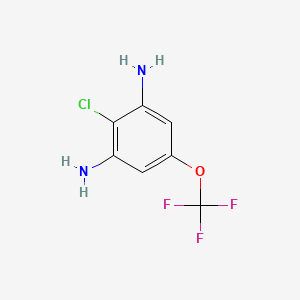

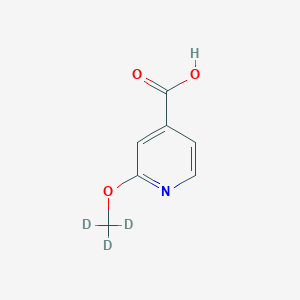
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
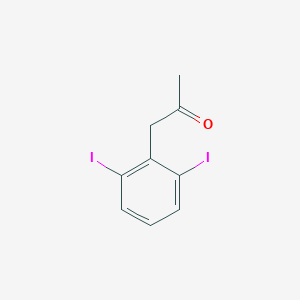
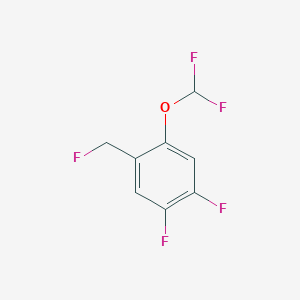
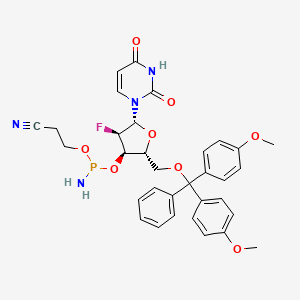
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
